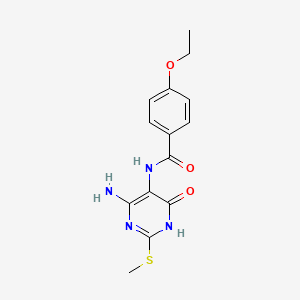
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a unique chemical entity with intriguing properties. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can be achieved through various synthetic routes. A common method involves the reaction of 4-ethoxybenzoyl chloride with 2-(methylthio)-4,6-dioxo-1,6-dihydropyrimidine-5-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst such as triethylamine (TEA). Industrially, the process may be scaled up with adjustments in reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding amines or alcohols.
Substitution: : Halogenation and nitration reactions can be performed using reagents like N-bromosuccinimide (NBS) or nitric acid (HNO3), respectively.
Applications De Recherche Scientifique
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is extensively studied for its potential therapeutic applications. In medicinal chemistry, it is investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways. It is also explored in the development of anti-cancer and anti-inflammatory drugs. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities in biological systems.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. It binds to the active sites of these molecular targets, blocking their activity and thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer, where the inhibition of overactive kinases can lead to the suppression of tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern, which confers specific binding properties and reactivity. Similar compounds include:
2-(methylthio)-6-oxo-1,6-dihydropyrimidine derivatives
4-ethoxybenzoyl substituted compounds
the presence of both the amino and methylthio groups in this compound provides distinct chemical and biological properties that make it particularly valuable for targeted research and therapeutic applications.
Now we've unraveled quite a bit about this compound! Isn't chemistry fascinating?
Propriétés
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-9-6-4-8(5-7-9)12(19)16-10-11(15)17-14(22-2)18-13(10)20/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHJYEJUVMJUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














